N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
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Overview
Description
N’-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C31H23ClN4OS and a molecular weight of 535.072. This compound is notable for its unique structure, which includes an anthracene moiety, a benzimidazole ring, and a thioacetohydrazide linkage. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.
Thioacetohydrazide formation: The benzimidazole derivative is then reacted with thioacetic acid to introduce the thioacetohydrazide group.
Anthracene attachment: Finally, the compound is formed by reacting the intermediate with 9-anthraldehyde under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal functions. The anthracene moiety can intercalate into DNA, affecting its replication and transcription. The thioacetohydrazide group may also interact with cellular thiols, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-9-anthrylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
- N’-[(E)-9-anthrylmethylidene]-2-{[1-ethyl-1H-benzimidazol-2-yl]thio}acetohydrazide
- N’-[(E)-9-anthrylmethylidene]-2-{[1-benzyl-1H-benzimidazol-2-yl]thio}acetohydrazide
Uniqueness
N’-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is unique due to the presence of the 2-chlorobenzyl group, which can enhance its biological activity and specificity. The combination of the anthracene, benzimidazole, and thioacetohydrazide moieties also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C31H23ClN4OS |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C31H23ClN4OS/c32-27-14-6-3-11-23(27)19-36-29-16-8-7-15-28(29)34-31(36)38-20-30(37)35-33-18-26-24-12-4-1-9-21(24)17-22-10-2-5-13-25(22)26/h1-18H,19-20H2,(H,35,37)/b33-18+ |
InChI Key |
VXUHUKRCUZXVPW-DPNNOFEESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CSC4=NC5=CC=CC=C5N4CC6=CC=CC=C6Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CSC4=NC5=CC=CC=C5N4CC6=CC=CC=C6Cl |
Origin of Product |
United States |
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